molecular formula C12H8N2O B14545648 4H-Perimidin-4-one, 2-methyl- CAS No. 61903-57-9

4H-Perimidin-4-one, 2-methyl-

Cat. No.: B14545648
CAS No.: 61903-57-9
M. Wt: 196.20 g/mol
InChI Key: KAAUJFVNDRIIGJ-UHFFFAOYSA-N
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Description

The compound 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl- (CAS: 70381-53-2) is a heterocyclic organic molecule featuring a fused pyrido-pyrimidinone scaffold with a methyl substituent at position 2 . This structural framework is pivotal in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleic acids.

Properties

CAS No.

61903-57-9

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2-methylperimidin-4-one

InChI

InChI=1S/C12H8N2O/c1-7-13-9-4-2-3-8-5-6-10(15)12(14-7)11(8)9/h2-6H,1H3

InChI Key

KAAUJFVNDRIIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC3=C2C(=N1)C(=O)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Perimidin-4-one, 2-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) and solvents like ethanol or acetic acid .

Industrial Production Methods: Industrial production of 4H-Perimidin-4-one, 2-methyl- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4H-Perimidin-4-one, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives

Scientific Research Applications

4H-Perimidin-4-one, 2-methyl- has a broad range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases, including inflammatory conditions and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4H-Perimidin-4-one, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl- with key analogs based on substituents, properties, and applications:

Compound Name Substituents CAS Number Key Properties/Applications References
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl- 2-methyl 70381-53-2 Base structure; increased lipophilicity vs. parent scaffold.
2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-methyl, 3-propyl 70381-53-2 Propyl chain may enhance binding to hydrophobic enzyme pockets.
Fluorinated 4H-pyrido[1,2-a]pyrimidin-4-one 2-methyl, 6-fluoro, benzisoxazolyl-piperidine 108855-18-1 Anticandidate for kinase inhibition; fluorine improves metabolic stability.
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl), 7-(piperidin-4-yl) N/A Broad-spectrum kinase inhibitors; piperidine substituents enhance solubility.
Thieno[3,4-d]pyrimidin-4(3H)-one Thieno-fused pyrimidinone N/A Antiviral activity; sulfur atom contributes to π-stacking interactions.
7-(1-Methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-(1-methylpiperidin-4-yl) N/A Enhanced CNS penetration due to tertiary amine; explored in neurodegenerative disease research.

Key Observations:

Substituent Effects :

  • Methyl groups (e.g., at position 2) increase lipophilicity, favoring passive diffusion across biological membranes .
  • Fluorine and piperidine substituents improve metabolic stability and target affinity, respectively .
  • Propyl chains (e.g., 3-propyl) may enhance hydrophobic interactions in enzyme binding pockets .

Ring System Variations: Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit broader kinase inhibition than pyrazino[1,2-a]pyrimidin-4-one analogs, likely due to conformational flexibility . Thieno[3,4-d]pyrimidin-4(3H)-one demonstrates distinct antiviral mechanisms, attributed to sulfur’s electronic effects .

Biological Applications :

  • Fluorinated derivatives (e.g., CAS 108855-18-1) are prioritized in oncology for their kinase-inhibitory profiles .
  • Piperidine-substituted analogs show promise in CNS disorders due to improved blood-brain barrier penetration .

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